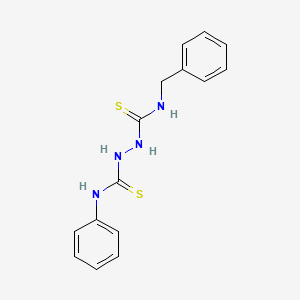
N-benzyl-N'-phenylhydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of both benzyl and phenyl groups attached to the hydrazine moiety, along with two thiocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide typically involves the reaction of benzylhydrazine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzylhydrazine+Phenyl isothiocyanate→N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different oxidation states.
Substitution: The thiocarbonyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives.
Scientific Research Applications
N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-phenylhydrazine: Lacks the thiocarbonyl groups present in N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide.
N-phenylhydrazine: Contains only the phenyl group attached to the hydrazine moiety.
Benzylhydrazine: Contains only the benzyl group attached to the hydrazine moiety.
Uniqueness
N-benzyl-N’-phenylhydrazine-1,2-dicarbothioamide is unique due to the presence of both benzyl and phenyl groups, along with two thiocarbonyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N4S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-benzyl-3-(phenylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C15H16N4S2/c20-14(16-11-12-7-3-1-4-8-12)18-19-15(21)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
KPRPGOUHKONXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















